molecular formula C16H20NOPS2 B2431927 Morpholine diphenylphosphinodithioate CAS No. 19855-99-3

Morpholine diphenylphosphinodithioate

Cat. No.: B2431927
CAS No.: 19855-99-3
M. Wt: 337.44
InChI Key: TWOPIQXYTZZNBM-UHFFFAOYSA-N
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Description

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Synthesis Analysis

Morpholines are frequently synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

Morpholine is a six-membered aliphatic heterocyclic compound with the molecular formula NH (CH 2 CH 2) 2 O . It contains a heterocyclic ring that is present in many compounds of biological and pharmaceutical relevance .


Chemical Reactions Analysis

Morpholine can undergo a diversity of chemical reactions. It is an amino ether. The ether function of the molecule is typically inert and most of the reactions involve the secondary amine group .


Physical and Chemical Properties Analysis

Morpholine is a colorless alkaline oily liquid. It smells of ammonia and has hygroscopicity . Morpholine could evaporate with water vapor and miscible with water .

Scientific Research Applications

Gene Expression Modulation

Morpholinos, a class of synthetic molecules designed for blocking gene expression, have shown promise in various therapeutic areas, including treating genetic diseases such as Duchenne Muscular Dystrophy. Morpholinos achieve this by either inhibiting the translation of mRNA or modifying splicing to exclude or include specific exons, thereby restoring the production of functional proteins in diseases caused by genetic mutations (Moulton, 2013).

Antiviral and Antimicrobial Applications

The conjugation of Morpholinos with cell-penetrating peptides has significantly increased their cellular uptake, leading to broad applications in viral, bacterial, and genetic diseases. This strategy enhances the delivery and efficacy of Morpholinos in vivo, making them powerful tools for studying gene function and potential therapeutic agents (Moulton, 2013).

Cardiovascular Biology

A novel, water-soluble, slow-releasing hydrogen sulfide compound, morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137), has been identified for its potential in cardiovascular research. GYY4137 exhibits vasodilator and antihypertensive activity, indicating its utility in studying the biological effects of hydrogen sulfide and its therapeutic potential in cardiovascular diseases (Li et al., 2008).

Drug Design and Development

The medicinal chemistry and pharmacological activities of morpholine-containing bioactive molecules have been extensively reviewed, highlighting morpholine's role as a privileged structure in drug design. Morpholine derivatives exhibit a wide range of biological activities, contributing significantly to the pharmacophore of enzyme inhibitors and receptor ligands. This versatility underscores the importance of morpholine in the development of new therapeutic agents (Kourounakis et al., 2020).

Improved Therapeutics for Tuberculosis

Research on 1,5-diphenyl pyrroles, with modifications to improve drug-like properties, has led to the identification of compounds with significant in vitro and in vivo efficacy against M. tuberculosis. These compounds target MmpL3, a critical component in mycobacterial cell wall synthesis, demonstrating the potential for new tuberculosis treatments (Poce et al., 2013).

Safety and Hazards

Morpholine is considered hazardous. It is flammable, harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility .

Future Directions

Morpholine is considered a favored scaffold for medicinal chemistry . This is a simple and easy-to-perform method for introducing a morpholine substituent, important in medicinal chemistry and other fields, by C–H/N–H cross-coupling .

Properties

IUPAC Name

diphenyl-sulfanyl-sulfanylidene-λ5-phosphane;morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11PS2.C4H9NO/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-3-6-4-2-5-1/h1-10H,(H,14,15);5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOPIQXYTZZNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20NOPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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